![molecular formula C11H14N4 B175316 3-(Piperazin-1-YL)-1H-indazole CAS No. 131633-88-0](/img/structure/B175316.png)
3-(Piperazin-1-YL)-1H-indazole
Overview
Description
“3-(Piperazin-1-YL)-1H-indazole” is a chemical compound. Its structure was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .Molecular Structure Analysis
The molecular structure of “this compound” was analyzed using SCXRD, DFT, and molecular docking .Chemical Reactions Analysis
The synthesis of the 2-(piperazin-1-yl) quinolines derivatives was explained through several chemical reactions: acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 144.21 g/mol .Scientific Research Applications
Medicinal Chemistry Applications
Piperazine-1-yl-1H-indazole derivatives, including compounds like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, are significant in medicinal chemistry. Their synthesis is simple and efficient, and these compounds are characterized by spectral analysis. They are also subject to docking studies for further evaluation (Balaraju, Kalyani, & Laxminarayana, 2019).
Synthesis for Pre-clinical Evaluation
3-(1-piperazinyl)-1H-indazole derivatives were synthesized for the pre-clinical evaluation of a potential antipsychotic agent. A five-step sequence was developed for this synthesis, yielding an unsubstituted piperazine intermediate with a 67% overall yield (Leroy et al., 2001).
Pharmaceutical Properties and Activity
A series of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds were synthesized and tested for antidepressant and antianxiety activities, showcasing significant effects in behavioral and maze method tests (Kumar et al., 2017).
Development of CNS Disease Agents
In the context of central nervous system (CNS) diseases, 5-piperazinyl-3-sulfonylindazoles have been identified as potent and selective 5-HT(6) antagonists. These compounds are crucial for cognitive enhancement (Liu et al., 2010).
PET Imaging Probe Development
The compound (Z)-2-((1H-Indazol-3-yl)methylene)-6-[(11)C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one was synthesized for potential use as a PET probe in imaging of the enzyme PIM1, highlighting its application in medical imaging (Gao et al., 2013).
Investigating Mutagenicity and Metabolism
The mutagenicity and metabolic pathways of a compound containing a piperazinyl indazole motif were studied, revealing insights into the role of metabolic reactions in determining toxicity (Chen et al., 2006).
Ligand Development for Dopamine Receptors
A novel series of 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles were developed as high-affinity ligands for the human dopamine D4 receptor. These compounds were designed for improved selectivity over ion channels (Collins et al., 1998).
Mechanism of Action
Target of Action
3-(Piperazin-1-YL)-1H-indazole is a hybrid compound consisting of isothiazole and piperazine moieties . It has been found to have a wide range of biological activities.
Mode of Action
It’s known that piperazine derivatives, including this compound, can act as antagonists for dopamine and serotonin receptors . This means they bind to these receptors and block their activation, preventing the neurotransmitters dopamine and serotonin from exerting their effects.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it can be inferred that it may impact the dopaminergic and serotonergic pathways in the nervous system .
Pharmacokinetics
It’s worth noting that the compound’s drug likeness or “drugability” has been evaluated according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Similar compounds have been found to exhibit antibacterial activity . One of the synthesized compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-piperazin-1-yl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-4-10-9(3-1)11(14-13-10)15-7-5-12-6-8-15/h1-4,12H,5-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNSJWYUKDBQNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564433 | |
Record name | 3-(Piperazin-1-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
131633-88-0 | |
Record name | 3-(Piperazin-1-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.